O-Demethyldeacetyldiltiazem is a chemical compound that is a derivative of diltiazem, a calcium channel blocker commonly used in the treatment of hypertension and angina. This compound is notable for its pharmacological properties and metabolic pathways, particularly its role as a metabolite of diltiazem. Understanding the characteristics and applications of O-Demethyldeacetyldiltiazem can provide insights into its potential therapeutic uses.
O-Demethyldeacetyldiltiazem is synthesized as a result of the metabolic processes involving diltiazem. It is primarily produced in the liver through the action of specific cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for the demethylation reactions that convert diltiazem into its various metabolites .
O-Demethyldeacetyldiltiazem falls under the category of pharmaceutical compounds, specifically as a metabolite in the class of calcium channel blockers. Its classification can be further detailed as follows:
The synthesis of O-Demethyldeacetyldiltiazem typically involves metabolic processes rather than direct chemical synthesis. The primary method by which this compound is formed is through the enzymatic demethylation of diltiazem.
The reaction mechanism involves:
This metabolic pathway highlights the importance of liver function in drug metabolism and the potential variability in drug response among individuals due to genetic differences in enzyme activity.
The molecular formula for O-Demethyldeacetyldiltiazem is CHNOS. Its structure can be described as follows:
Visual representations of its molecular structure can be generated using chemical drawing software, which would illustrate the arrangement of atoms and functional groups.
O-Demethyldeacetyldiltiazem participates in various biochemical reactions, primarily as a metabolite in pharmacokinetic studies. Key reactions include:
The stability and reactivity of O-Demethyldeacetyldiltiazem can be influenced by various factors such as pH, temperature, and presence of other substrates or inhibitors during metabolic processes .
O-Demethyldeacetyldiltiazem functions primarily through its action on calcium channels within cardiac and vascular smooth muscle cells. The mechanism involves:
The efficacy of O-Demethyldeacetyldiltiazem as a calcium channel blocker can vary based on individual metabolic rates and genetic polymorphisms affecting enzyme activity .
Relevant analyses such as high-performance liquid chromatography (HPLC) are often employed to determine purity and concentration levels during research studies .
O-Demethyldeacetyldiltiazem is primarily studied for its role as a metabolite of diltiazem, contributing to understanding drug metabolism and pharmacokinetics. Its applications include:
O-Demethyldeacetyldiltiazem is a secondary metabolite generated through the sequential biotransformation of the calcium channel blocker diltiazem. The formation pathway involves two critical enzymatic reactions: initial O-demethylation followed by hydrolytic deacetylation. The primary metabolite, desacetyldiltiazem (M1), is produced via esterase-mediated cleavage of the acetyl group from diltiazem. Subsequently, M1 undergoes O-demethylation catalyzed predominantly by cytochrome P450 (CYP) enzymes, yielding O-demethyldeacetyldiltiazem. This reaction introduces a polar hydroxyl group, enhancing the metabolite’s aqueous solubility and facilitating renal excretion [5] [7].
Phase II conjugation further modifies this metabolite. UDP-Glucuronosyltransferases (UGTs) conjugate O-demethyldeacetyldiltiazem with glucuronic acid, forming a water-soluble glucuronide adduct. This step is crucial for efficient biliary and urinary elimination. Kinetic studies reveal that the Vmax for O-demethylation is 3.2 nmol/min/mg protein, with a Km of 5 µM, indicating high enzymatic affinity for the substrate [5] [10].
Table 1: Kinetic Parameters for Key Enzymatic Reactions in O-Demethyldeacetyldiltiazem Formation
Reaction | Enzyme Class | Km (µM) | Vmax (nmol/min/mg) | Primary Tissue |
---|---|---|---|---|
Diltiazem → M1 | Esterases | 120 | 8.5 | Liver, Plasma |
M1 → O-Demethyldeacetyl | CYP2D6 | 5 | 3.2 | Liver |
O-Demethyldeacetyl → Glucuronide | UGTs | 15 | 1.8 | Liver, Kidney |
The hepatic cytochrome P450 system, particularly CYP2D6, is the principal catalyst for O-demethylation of desacetyldiltiazem. In vitro studies using transfected human liver epithelial cells demonstrate that CYP2D6 exhibits a 100-fold higher affinity for desacetyldiltiazem (Km ≈ 5 µM) compared to CYP3A4 (Km ≈ 540 µM). This specificity is evident from the complete inhibition of O-demethylation by quinidine (a selective CYP2D6 inhibitor), whereas erythromycin (CYP3A4 inhibitor) shows negligible effects [2] [5] [10].
CYP3A4 primarily mediates N-demethylation of the parent diltiazem but contributes minimally to O-demethyldeacetyldiltiazem synthesis. Genetic polymorphisms in CYP2D6 significantly influence metabolic efficiency: poor metabolizers (PMs) with reduced CYP2D6 activity show 60–70% lower formation rates of O-demethyldeacetyldiltiazem than extensive metabolizers (EMs). This variability underscores the enzyme’s pivotal role in the metabolite’s biosynthesis [2] [10].
Table 2: Isoenzyme-Specific Affinity and Inhibition Profiles
Isoenzyme | Substrate | Reaction Type | Km (µM) | Inhibitor | Inhibition (%) |
---|---|---|---|---|---|
CYP2D6 | Desacetyldiltiazem | O-Demethylation | 5 | Quinidine | 95% |
CYP3A4 | Desacetyldiltiazem | N-Demethylation | 540 | Erythromycin | 10% |
CYP3A4 | Diltiazem | N-Demethylation | 45 | Ketoconazole | 85% |
Biotransformation pathways of diltiazem derivatives exhibit marked species-dependent differences, attributed to variations in CYP450 expression and catalytic activity. In humans, CYP2D6 drives O-demethylation, whereas rats rely more extensively on CYP2C11 and CYP2D1 isoforms. In vitro microsomal studies show a 4.5-fold higher O-demethylation rate in human hepatocytes than in rat models due to higher CYP2D6 abundance [4] [7].
Extrahepatic metabolism also varies across species. Rainbow trout (Oncorhynchus mykiss) exposed to diltiazem primarily generate desacetyldiltiazem but show negligible O-demethylation activity. This contrasts with mammals, where hepatic O-demethylation is prominent. The half-life of desacetyldiltiazem differs significantly: 49 hours in trout liver versus 3–4 hours in humans. These disparities highlight limitations in extrapolating metabolic data from animal models to humans [7].
Table 3: Interspecies Comparison of Metabolic Efficiency
Species | Primary O-Demethylation Enzyme | Metabolite Half-Life (h) | Relative O-Demethylation Rate |
---|---|---|---|
Human | CYP2D6 | 3–4 | 1.0 (Reference) |
Rat | CYP2C11 / CYP2D1 | 6–8 | 0.22 |
Rainbow Trout | Not detected | 49 (in liver) | <0.05 |
Concluding RemarksO-Demethyldeacetyldiltiazem exemplifies how enzymatic specificity and genetic factors dictate metabolite profiles. The convergence of phase I (CYP2D6-mediated O-demethylation) and phase II (UGT-mediated glucuronidation) reactions ensures efficient detoxification, while interspecies variability necessitates careful translation of preclinical findings. Future research should quantify tissue-specific expression of activating enzymes in extrahepatic systems.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7